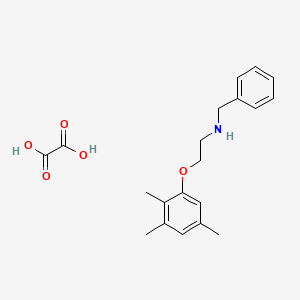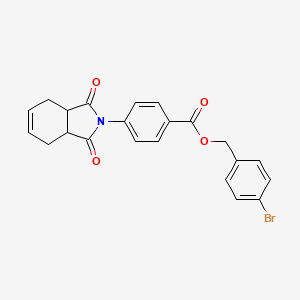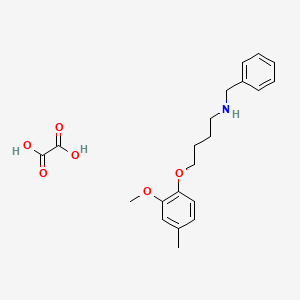![molecular formula C18H25BrClNO5 B4043237 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043237.png)
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Übersicht
Beschreibung
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a butyl chain linked to a bromochlorophenoxy group, and it is often studied in conjunction with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the bromochlorophenoxy intermediate. This intermediate can be synthesized through a halogenation reaction where phenol is treated with bromine and chlorine under controlled conditions . The resulting bromochlorophenol is then reacted with butyl bromide in the presence of a base to form the butyl ether derivative .
The next step involves the reaction of the butyl ether derivative with 3-methylpiperidine. This reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the nucleophilic substitution . The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, amines, thiols, organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, ketones, and carboxylic acids .
Wirkmechanismus
The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or alter receptor function by binding to allosteric sites . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 4-Bromo-2-chlorophenol
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
Uniqueness
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine stands out due to its unique combination of a piperidine ring and a bromochlorophenoxy group. This structure imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical modifications . Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Eigenschaften
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c1-13-5-4-9-19(12-13)8-2-3-10-20-16-7-6-14(18)11-15(16)17;3-1(4)2(5)6/h6-7,11,13H,2-5,8-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTETYWYFQNUBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4043156.png)


![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4043180.png)
![4-[3-(2-Methoxy-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043195.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4043202.png)
![4-(butan-2-yloxy)-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B4043206.png)

![N,N-dimethyl-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4043210.png)
![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4043215.png)
![[4-bromo-2-[(E)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4043238.png)

![N-cyclohexyl-N-methyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B4043247.png)
![N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043248.png)
